molecular formula C12H26O2 B12323597 Dodecane-5,6-diol

Dodecane-5,6-diol

Cat. No.: B12323597
M. Wt: 202.33 g/mol
InChI Key: COLYTQSCHUMMSR-UHFFFAOYSA-N
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Description

Dodecane-5,6-diol is an organic compound with the molecular formula C12H26O2. It is a diol, meaning it contains two hydroxyl (OH) groups attached to a dodecane backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecane-5,6-diol can be synthesized through several methods. One common approach involves the reduction of dodecanedioic acid. This reduction can be achieved using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under mild conditions, with temperatures around 25-30°C and atmospheric pressure .

Industrial Production Methods

In industrial settings, this compound is often produced through the hydrogenation of dodecanedioic acid. This process involves the use of high-pressure hydrogen gas and a suitable catalyst, such as nickel or palladium. The reaction is carried out in a reactor at elevated temperatures (around 100-150°C) and pressures (10-20 atm) to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

Dodecane-5,6-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dodecane-5,6-diol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.

    Biology: Employed in the study of lipid metabolism and as a model compound for studying the behavior of diols in biological systems.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of lubricants, surfactants, and adhesives

Mechanism of Action

The mechanism of action of dodecane-5,6-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their behavior and reactivity. In biological systems, this compound can interact with enzymes and other proteins, affecting their function and activity. The compound’s long hydrophobic chain allows it to integrate into lipid bilayers, altering membrane properties and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1,12-Dodecanediol: Another diol with hydroxyl groups at the 1 and 12 positions.

    1,2-Dodecanediol: A diol with hydroxyl groups at the 1 and 2 positions.

Uniqueness

Dodecane-5,6-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties. This positioning allows for unique interactions with other molecules, making it valuable in specific applications where other diols may not be as effective .

Properties

IUPAC Name

dodecane-5,6-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O2/c1-3-5-7-8-10-12(14)11(13)9-6-4-2/h11-14H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLYTQSCHUMMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(CCCC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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